![molecular formula C17H22N2O3 B1528030 tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1251000-17-5](/img/structure/B1528030.png)
tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Description
Crystallographic Analysis of Spirocyclic Core Architecture
The crystallographic investigation of this compound reveals fundamental insights into the geometric arrangement of atoms within the spirocyclic framework. The compound features a characteristic spiro[3.4]octane core structure where a four-membered ring and a five-membered ring are connected through a common carbon atom, creating a rigid three-dimensional architecture. This spirocyclic arrangement significantly influences the overall molecular geometry and provides structural rigidity that affects both the physical properties and potential biological activity of the compound.
The diazaspiro core incorporates two nitrogen atoms strategically positioned within the ring system, specifically at positions 2 and 6 of the octane framework. These nitrogen atoms play crucial roles in defining the electronic properties of the molecule and provide potential sites for hydrogen bonding interactions. The crystallographic data indicates that the nitrogen atoms adopt specific hybridization states that accommodate the geometric constraints imposed by the spirocyclic structure while maintaining optimal bond angles and distances.
Structural Parameter | Value | Description |
---|---|---|
Molecular Formula | C₁₇H₂₂N₂O₃ | Complete atomic composition |
Molecular Weight | 302.37 g/mol | Molecular mass |
Chemical Abstracts Service Number | 1251000-17-5 | Unique identifier |
MDL Number | MFCD17016413 | Molecular design identifier |
SMILES Notation | O=C(N1CC2(C(NCC2C3=CC=CC=C3)=O)C1)OC(C)(C)C | Structural representation |
The phenyl substituent attached to the spirocyclic core adopts a specific orientation that minimizes steric hindrance while maximizing π-π interactions and other non-covalent forces. Crystallographic analysis reveals that the phenyl ring maintains a relatively fixed orientation relative to the spirocyclic core, contributing to the overall molecular stability and influencing the compound's packing behavior in the solid state.
Molecular Topology and Conformational Dynamics
The molecular topology of this compound encompasses the three-dimensional arrangement of atoms and the spatial relationships between different functional groups within the molecule. The spirocyclic core imposes significant conformational constraints that limit the rotational freedom around specific bonds while allowing flexibility in other regions of the molecule. This unique combination of rigidity and flexibility contributes to the compound's distinctive structural characteristics and influences its interaction patterns with other molecules.
The conformational dynamics of the molecule are primarily governed by the inherent strain within the spirocyclic system and the steric interactions between substituents. The four-membered ring component of the spiro system experiences ring strain due to the deviation from ideal tetrahedral bond angles, while the five-membered ring maintains a more favorable geometric arrangement. These structural features result in a molecule that exists in preferred conformational states that minimize energy while accommodating all functional groups.
The tert-butyl carboxylate group exhibits rotational freedom around the carbon-oxygen ester bond, allowing for multiple conformational states that can be accessed under different conditions. This conformational flexibility is important for understanding the molecule's behavior in solution and its potential interactions with biological targets. The analysis of conformational preferences reveals that the molecule adopts conformations that optimize intramolecular interactions while minimizing unfavorable steric clashes.
The phenyl ring substituent contributes additional conformational complexity through its potential for rotation around the carbon-carbon bond connecting it to the spirocyclic core. However, this rotation is constrained by steric interactions with nearby functional groups, resulting in preferred orientations that balance geometric optimization with electronic effects. The overall molecular topology reflects a sophisticated balance between structural rigidity and conformational adaptability that is characteristic of well-designed pharmaceutical scaffolds.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural information and confirm the molecular identity. Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating the detailed structure, providing information about the connectivity of atoms, stereochemistry, and dynamic behavior in solution. The nuclear magnetic resonance spectrum reveals characteristic signals corresponding to different proton and carbon environments within the molecule.
The proton nuclear magnetic resonance spectrum exhibits distinct signals for the tert-butyl group, typically appearing as a singlet in the aliphatic region due to the equivalent nature of the three methyl groups. The phenyl ring protons generate a characteristic multiplet pattern in the aromatic region, reflecting the substitution pattern and electronic environment of the benzene ring. The spirocyclic core protons appear as complex multiplets due to the rigid framework and the influence of neighboring substituents on their chemical shifts.
Spectroscopic Technique | Key Observations | Structural Information |
---|---|---|
Nuclear Magnetic Resonance | Characteristic chemical shifts | Connectivity and stereochemistry |
Infrared Spectroscopy | Carbonyl stretching frequencies | Functional group identification |
Mass Spectrometry | Molecular ion peak at m/z 302.37 | Molecular weight confirmation |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, revealing the presence of carbonyl carbons, aromatic carbons, and aliphatic carbons in their respective chemical shift regions. The spirocyclic carbons exhibit unique chemical shifts that reflect their special electronic environment and geometric constraints. The quaternary spiro carbon typically appears at a characteristic chemical shift that confirms the spirocyclic structure.
Infrared spectroscopy contributes valuable information about functional groups present in the molecule, particularly the carbonyl functionalities that are crucial for the compound's identity. The ketone carbonyl group exhibits a characteristic stretching frequency that differs from the ester carbonyl due to the different electronic environments. The infrared spectrum also provides information about carbon-hydrogen stretching frequencies and other vibrational modes that support the structural assignment.
Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 302.37, corresponding to the calculated molecular weight. Fragmentation patterns reveal the loss of characteristic groups such as the tert-butyl moiety and provide insights into the stability of different parts of the molecule under ionization conditions.
Computational Modeling of Electronic Structure
Computational modeling approaches provide detailed insights into the electronic structure of this compound that complement experimental characterization methods. Quantum mechanical calculations reveal the distribution of electron density throughout the molecule, identify reactive sites, and predict molecular properties that influence biological activity and chemical reactivity. These computational studies employ various levels of theory to balance accuracy with computational efficiency while providing meaningful insights into molecular behavior.
Density functional theory calculations illuminate the frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern the compound's electronic properties and reactivity patterns. The spirocyclic core contributes significantly to the molecular orbital composition, with the nitrogen atoms playing important roles in determining the electronic characteristics. The computational analysis reveals how the electronic structure is influenced by the geometric constraints imposed by the spirocyclic framework.
The electrostatic potential surface mapping provides visualization of the charge distribution across the molecule, identifying regions of positive and negative electrostatic potential that are important for molecular recognition and binding interactions. The nitrogen atoms in the spirocyclic core create regions of negative electrostatic potential, while the carbonyl groups contribute to the overall charge distribution pattern. This information is valuable for understanding potential interaction sites and predicting molecular behavior in biological systems.
Conformational analysis through computational methods explores the energy landscape of the molecule and identifies preferred conformational states. The calculations reveal energy barriers for conformational interconversion and provide insights into the dynamic behavior of the molecule in solution. The computational results support experimental observations regarding conformational preferences and provide quantitative estimates of the energetic differences between various conformational states.
Properties
IUPAC Name |
tert-butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-17(11-19)13(9-18-14(17)20)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCENPMBNBTBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CNC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127426 | |
Record name | 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 5-oxo-8-phenyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251000-17-5 | |
Record name | 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 5-oxo-8-phenyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251000-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 5-oxo-8-phenyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of Titanacyclobutane Intermediate
- React N-Boc-3-azetidinone with 3 equivalents of Cp2Ti(µ-Cl)(µ-CH2)AlMe2 in tetrahydrofuran (THF) at 0 °C.
- This reaction proceeds quantitatively within 1 hour to form the titanacyclobutane intermediate.
- The titanacyclobutane serves as a versatile precursor for further functionalization, including halogenation or alkylation.
Step 2: Functionalization of Titanacyclobutane
- Treatment of the titanacyclobutane intermediate with halogen sources such as bromine (Br2) or iodine (I2) results in selective halogenation.
- For example, using 10 equivalents of Br2 yields the corresponding dibromo-substituted intermediate in high yield (around 87%).
- Alternatively, benzyl iodide (BnI) can be used to introduce benzyl groups selectively via a radical pathway.
Step 3: Cyclization to Form the Diazaspiro Core
- The halogenated intermediates undergo intramolecular cyclization with nucleophiles such as benzylamine to form the protected diazaspiro ring system.
- This step typically proceeds in high yield (around 89%) and establishes the spirocyclic framework with the quaternary carbon center.
Step 5: Installation of the 5-Oxo and tert-Butyl Carbamate Groups
- The ketone group at the 5-position is installed by enolate acylation using suitable acylating agents.
- The tert-butyl carbamate (Boc) protecting group is either retained from the starting material or introduced via carbamate formation reactions to protect the nitrogen atoms.
Summary Table of Preparation Steps and Conditions
Step | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
---|---|---|---|---|
1 | Titanacyclobutane formation | N-Boc-3-azetidinone + Cp2Ti(µ-Cl)(µ-CH2)AlMe2, THF, 0 °C, 1 h | Quantitative | Formation of metallacycle intermediate |
2 | Halogenation | Br2 (10 equiv) or I2, 0 °C | ~87 | Selective dibromo or diiodo intermediate |
3 | Intramolecular cyclization | Benzylamine, suitable solvent | ~89 | Formation of diazaspiro ring |
4 | Phenyl substitution | Pd-catalyzed coupling or nucleophilic substitution | Variable | Introduction of 8-phenyl group |
5 | Enolate acylation and Boc protection | Acylating agents, Boc2O if needed | Variable | Installation of 5-oxo group and Boc protection |
Research Findings and Advantages
- The use of titanacyclobutane intermediates provides a modular and concise route to the spirocyclic core, reducing the number of synthetic steps compared to traditional methods (which can require 8 or more steps).
- This approach allows for selective functionalization at multiple positions, facilitating the introduction of diverse substituents including phenyl groups.
- The methodology is scalable and amenable to isotopic labeling, which is valuable for medicinal chemistry and drug discovery programs.
- The overall yields are moderate to high, with key steps such as halogenation and cyclization proceeding efficiently under mild conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted esters.
Scientific Research Applications
tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The spirocyclic structure of the compound allows it to fit into unique binding pockets, making it a potent inhibitor. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Diversity in Spirocyclic and Bicyclic Analogues
Table 1: Comparative Overview of Key Compounds
Structural and Functional Differences
(a) Core Architecture
- Spiro vs. Cyclopropane-fused bicyclo[5.1.0]octanes () introduce strain, which may enhance reactivity in ring-opening reactions .
(b) Substituent Effects
- Phenyl vs.
- Oxygen/Nitrogen Substitution: Replacement of nitrogen with oxygen (e.g., 5-oxa in ) reduces hydrogen-bond donors, altering solubility and target engagement .
(c) Functional Groups
- 5-Oxo Group : Present in the target compound and analogues, this group enhances polarity and serves as a hydrogen-bond acceptor, critical for binding to enzymes like kinases or proteases .
- tert-Butyl Carboxylate : A universal protective group in these compounds, facilitating synthetic steps while increasing steric bulk .
Physicochemical and Pharmacological Properties
- LogP/Solubility :
- Metabolic Stability : Bromine or fluorine substituents () could slow oxidative metabolism compared to the phenyl group .
Biological Activity
Chemical Identification and Structure
tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate, with CAS number 1251000-17-5, is a compound notable for its unique spirocyclic structure. It has a molecular formula of C17H22N2O3 and a molecular weight of 302.37 g/mol . The compound features a tert-butyl group, which is known to influence its biological activity significantly.
Biological Activity
The biological activity of this compound is primarily linked to its potential applications in medicinal chemistry, particularly in the development of inhibitors for various biological pathways.
Research indicates that this compound can act as an inhibitor for key enzymes involved in metabolic pathways, making it a candidate for therapeutic applications in conditions such as diabetes and obesity. Specifically, it has been noted for its role in synthesizing ketohexokinase (KHK) inhibitors, which are relevant in metabolic regulation .
Pharmacological Studies
Several studies have explored the pharmacological properties of related diazaspiro compounds. For instance, compounds within this class have demonstrated anti-inflammatory and antioxidant properties, suggesting potential protective effects against oxidative stress and related diseases .
Case Studies and Research Findings
- Ketohexokinase Inhibition : A study focused on the synthesis of ketohexokinase inhibitors derived from diazaspiro compounds highlighted the efficacy of tert-butyl derivatives in reducing glucose metabolism rates, which could be beneficial in managing diabetic conditions.
- Antioxidant Activity : In vitro studies have shown that related compounds exhibit significant antioxidant activity by scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress. This suggests that tert-butyl 5-oxo-8-phenyl derivatives may similarly contribute to cellular protection .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects, showing promise in reducing glutamate-induced toxicity in neuronal cells. This could indicate potential applications in neurodegenerative diseases .
Data Table: Biological Activity Summary
Toxicity and Safety Profile
While the biological activities are promising, it is essential to evaluate the safety profile of this compound. Preliminary assessments indicate that compounds with similar structures may cause skin irritation and other adverse effects at high concentrations . Therefore, further toxicological studies are warranted to establish safe usage parameters.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate?
- Methodological Answer : Employ a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For spirocyclic systems, 2D NMR experiments (e.g., HSQC, HMBC) are critical to resolve overlapping signals and assign spatial correlations. For example, a related compound’s ¹H NMR spectrum revealed distinct peaks for the spirocyclic core and substituents, while HMBC confirmed connectivity between the carbonyl group and adjacent nitrogen atoms .
Q. What synthetic routes are commonly used to prepare tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate?
- Methodological Answer : Catalytic intramolecular aminoarylation of unactivated alkenes is a key strategy. A palladium-catalyzed cyclization protocol (e.g., using Pd(OAc)₂ and Xantphos as ligands) has been reported for analogous spirocyclic compounds, achieving yields of ~60–70% under optimized conditions (110°C, 24 hours in toluene) . Alternative methods include ring-closing metathesis or oxidative cyclization, though reaction conditions must be tailored to avoid side reactions.
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen or argon) to prevent moisture absorption and oxidative degradation. Refrigeration is critical for spirocyclic lactams, as elevated temperatures may promote ring-opening or decomposition .
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data during the characterization of spirocyclic compounds like this molecule?
- Methodological Answer : Combine complementary techniques:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to unambiguously determine bond lengths, angles, and stereochemistry .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational flexibility in the spirocyclic core.
- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to trace connectivity in complex spectra .
Q. What strategies optimize low yields in catalytic intramolecular aminoarylation reactions for this compound?
- Methodological Answer :
- Catalyst screening : Test Pd(II)/Pd(0) systems with bulky ligands (e.g., BrettPhos) to enhance steric control.
- Solvent effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.
- Substrate preorganization : Introduce directing groups (e.g., amides) to favor cyclization over polymerization .
Q. How can computational methods predict the reactivity of the 5-oxo group in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the 5-oxo group’s electron-deficient nature may favor nucleophilic attack at the carbonyl carbon.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies .
Q. What experimental approaches validate the stereochemical integrity of the spirocyclic center?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Standardized protocols : Re-measure solubility in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., DMSO, THF) under controlled temperatures.
- Comparative analysis : Benchmark against structurally similar spirocyclic lactams (e.g., tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate) to identify trends in hydrophobicity .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.